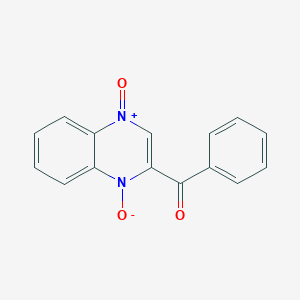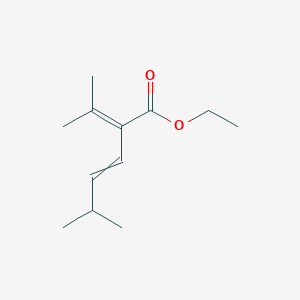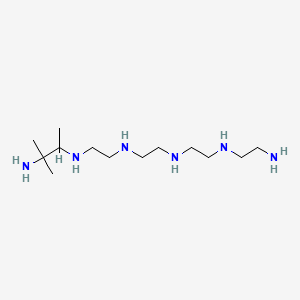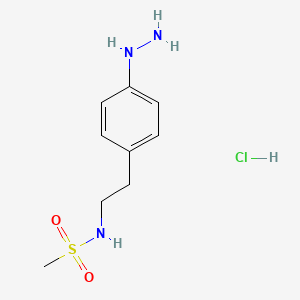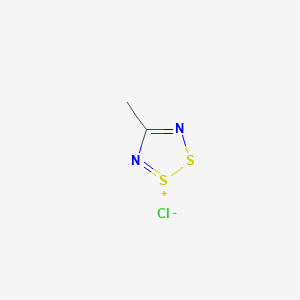
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride is an organosulfur compound with the molecular formula C2H3ClN2S2. It is a member of the dithiadiazole family, characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of nitriles with sulfur monochloride. The process begins with the chlorination of the nitrile, followed by cycloaddition with sulfur monochloride to form the dithiadiazolium cation . The general reaction can be represented as: [ \text{R-CN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{RCN}_2\text{S}_2]+\text{Cl}- + \text{HCl} ]
Industrial Production Methods: For large-scale production, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a cost-effective alternative to thiazyl chloride. this method typically yields lower product quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazolium cations.
Reduction: Reduction of the dithiadiazolium cation can yield neutral dithiadiazole radicals.
Substitution: Protic nucleophiles can displace one chloride ion in the compound.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine are commonly used.
Reduction: Reducing agents like iodide or thiocyanate are employed.
Substitution: Ammonia or amines can be used as nucleophiles.
Major Products:
Oxidation: Dithiazolium cations.
Reduction: Neutral dithiadiazole radicals.
Substitution: Amidine hydrochloride salts, sulfur dioxide, and elemental sulfur.
Scientific Research Applications
4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride involves its ability to form stable radicals and cations. The compound’s electrophilic nature allows it to participate in various chemical reactions, including oxidative addition and nucleophilic substitution. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to interact with nucleophiles and form stable intermediates is a key aspect of its reactivity .
Comparison with Similar Compounds
4,5-Dichloro-1,2,3-dithiazolium chloride: Another member of the dithiadiazole family, known for its electrophilic properties and use in organic synthesis.
1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-nitrogen ring structure and are known for their antimicrobial and anticancer activities.
Uniqueness: 4-Methyl-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its specific methyl substitution, which influences its reactivity and stability. This substitution can affect the compound’s ability to form radicals and cations, making it distinct from other dithiadiazole derivatives .
Properties
CAS No. |
82290-16-2 |
|---|---|
Molecular Formula |
C2H3ClN2S2 |
Molecular Weight |
154.6 g/mol |
IUPAC Name |
4-methyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C2H3N2S2.ClH/c1-2-3-5-6-4-2;/h1H3;1H/q+1;/p-1 |
InChI Key |
BYEKTOPPGUIMPP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NS[S+]=N1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




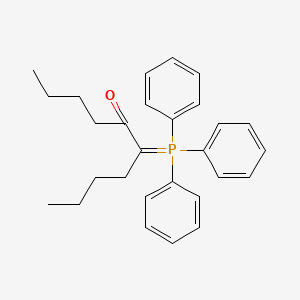
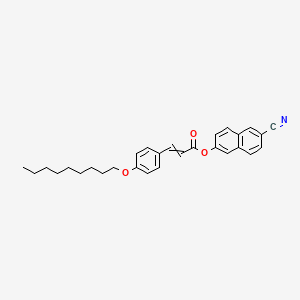

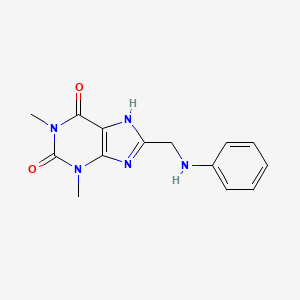

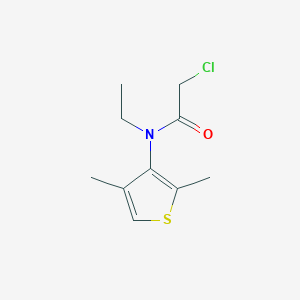
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
